molecular formula C18H17N5O3S2 B2381819 N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-42-7

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2381819
CAS No.: 868225-42-7
M. Wt: 415.49
InChI Key: YEWQZIQDZREXAM-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include thiophene-2-carboxylic acid, p-toluidine, and various reagents to introduce the pyrimidine ring and other functional groups. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide include other pyrimidine derivatives with similar functional groups. Examples might include:

  • 4-amino-6-oxo-2-thioxo-1,2-dihydropyrimidine derivatives
  • Thiophene-2-carboxamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-10-4-6-11(7-5-10)20-13(24)9-28-18-22-15(19)14(17(26)23-18)21-16(25)12-3-2-8-27-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQZIQDZREXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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